N-(3-hydroxyphenyl)quinoxaline-2-carboxamide
Overview
Description
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C15H11N3O2 and its molecular weight is 265.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
CFTR Potentiator in Cystic Fibrosis Treatment : N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, a novel CFTR potentiator, was discovered for the treatment of cystic fibrosis, particularly in patients with the G551D mutation. This compound is a result of extensive medicinal chemistry and structure-activity relationship studies (Hadida et al., 2014).
Serotonin 5-HT3 Receptor Antagonists : A series of novel 3-substituted quinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, were synthesized and showed favorable results in antagonizing the 5-HT3 receptor, which is significant for potential treatments in gastrointestinal and central nervous system disorders (Perumal & Mahesh, 2006).
Potential Antidepressant Applications : Quinoxalin-2-carboxamides were investigated for their 5-HT3 receptor antagonism, indicating potential applications in managing depression. The study also explored the structure-activity relationship of these compounds (Mahesh et al., 2010).
Radioligand in PET Imaging : Quinoline-2-carboxamide derivatives, including N-[11C]methylated quinoline-2-carboxamides, were evaluated as potential radioligands for imaging peripheral benzodiazepine type receptors with positron emission tomography (PET), indicating their utility in neuroimaging (Matarrese et al., 2001).
Antimicrobial Activity : Quinoxaline 1,4-dioxide derivatives, including some 2- and 3-substituted derivatives, demonstrated antimicrobial activity against various bacterial and yeast strains. This indicates potential applications in developing new antimicrobial drugs (Vieira et al., 2014).
Antibacterial and Antifungal Activities : Newly synthesized quinoxaline 1,4-di-N-oxide derivatives were evaluated for their antibacterial and antifungal properties, highlighting their potential in treating infectious diseases (Soliman, 2013).
Anti-Tuberculosis Agents : Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were synthesized and showed promising in vitro anti-tuberculosis activity, suggesting their potential role in improving tuberculosis treatments (Moreno et al., 2003).
Properties
IUPAC Name |
N-(3-hydroxyphenyl)quinoxaline-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-11-5-3-4-10(8-11)17-15(20)14-9-16-12-6-1-2-7-13(12)18-14/h1-9,19H,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIOSLFQKWCPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259396 | |
Record name | N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-59-3 | |
Record name | N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Hydroxyphenyl)-2-quinoxalinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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